molecular formula C14H19ClN2O4S B603026 Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate CAS No. 1206136-78-8

Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B603026
CAS No.: 1206136-78-8
M. Wt: 346.8g/mol
InChI Key: BBVNWSLNVDXMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a chloromethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the ethyl ester group. The sulfonyl group is then attached to the chloromethylphenyl ring through a sulfonation reaction. The final step involves coupling the sulfonylated chloromethylphenyl ring with the piperazine ring under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Uniqueness

Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

1206136-78-8

Molecular Formula

C14H19ClN2O4S

Molecular Weight

346.8g/mol

IUPAC Name

ethyl 4-(4-chloro-3-methylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19ClN2O4S/c1-3-21-14(18)16-6-8-17(9-7-16)22(19,20)12-4-5-13(15)11(2)10-12/h4-5,10H,3,6-9H2,1-2H3

InChI Key

BBVNWSLNVDXMOM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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